2-{[Methyl(phenyl)amino]methyl}pyrido[2,3-b]pyrazine-6,8-diamine
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Overview
Description
2-{[Methyl(phenyl)amino]methyl}pyrido[2,3-b]pyrazine-6,8-diamine is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrido[2,3-b]pyrazine core, which is a fused bicyclic structure containing both pyridine and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Methyl(phenyl)amino]methyl}pyrido[2,3-b]pyrazine-6,8-diamine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrido[2,3-b]pyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives and hydrazine or its derivatives.
Introduction of the Methyl(phenyl)amino Group: This step often involves nucleophilic substitution reactions where a methyl(phenyl)amino group is introduced onto the pyrido[2,3-b]pyrazine core.
Addition of Diamine Functionalities:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-{[Methyl(phenyl)amino]methyl}pyrido[2,3-b]pyrazine-6,8-diamine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen functionalities, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
2-{[Methyl(phenyl)amino]methyl}pyrido[2,3-b]pyrazine-6,8-diamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[Methyl(phenyl)amino]methyl}pyrido[2,3-b]pyrazine-6,8-diamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share a similar pyrazine core and exhibit various biological activities.
Pyridazine and Pyridazinone Derivatives: These compounds contain adjacent nitrogen atoms and show a wide range of pharmacological activities.
Properties
CAS No. |
15224-04-1 |
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Molecular Formula |
C15H16N6 |
Molecular Weight |
280.33 g/mol |
IUPAC Name |
2-[(N-methylanilino)methyl]pyrido[2,3-b]pyrazine-6,8-diamine |
InChI |
InChI=1S/C15H16N6/c1-21(11-5-3-2-4-6-11)9-10-8-18-15-14(19-10)12(16)7-13(17)20-15/h2-8H,9H2,1H3,(H4,16,17,18,20) |
InChI Key |
SGHXEGHDDPXNAO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=CC(=N2)N)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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